molecular formula C8H9N3OS B1467346 {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250742-10-9

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1467346
CAS RN: 1250742-10-9
M. Wt: 195.24 g/mol
InChI Key: IYQBINZDRUJLRM-UHFFFAOYSA-N
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Description

The compound “{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanolhyl-1H-1,2,3-triazol-4-ylmethanol has been studied for its potential use in a variety of scientific research applications. For example, it has been studied as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of certain neurotransmitters. It has also been studied as a potential inhibitor of histone acetyltransferase (HAT), an enzyme involved in the regulation of gene expression. Additionally, it has been studied for its ability to act as an antioxidant, as well as for its potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanolhyl-1H-1,2,3-triazol-4-ylmethanol in lab experiments include its relatively low cost and its availability in a variety of forms, including powder, solution, and solid. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential applications of {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanolhyl-1H-1,2,3-triazol-4-ylmethanol are vast, and there are a number of possible future directions for research. These include further studies into its potential as an inhibitor of MAO and HAT, as well as its potential anti-inflammatory and anti-cancer properties. Additionally, further research into its biochemical and physiological effects, as well as its potential use in drug development, could lead to new and exciting applications. Finally, further research into its structure and synthesis methods could lead to the development of improved synthesis methods and new derivatives with enhanced properties.

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h1-2,4,6,12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQBINZDRUJLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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